An In-depth Technical Guide to 11-Deoxyalisol B: Chemical Structure, Properties, and Biological Activities
An In-depth Technical Guide to 11-Deoxyalisol B: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-Deoxyalisol B is a naturally occurring protostane-type tetracyclic triterpenoid isolated from plants of the Alisma genus, notably Alisma orientale and Alisma gramineum.[1] These plants have a history of use in traditional medicine for treating a variety of ailments, including inflammatory conditions. Modern phytochemical research has identified a plethora of bioactive triterpenoids within these plants, with 11-Deoxyalisol B being a subject of interest for its potential pharmacological properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of 11-Deoxyalisol B, with a focus on its anti-inflammatory effects. Detailed experimental protocols for its isolation and for assays relevant to its bioactivity are provided, alongside visualizations of key signaling pathways.
Chemical Structure and Identification
11-Deoxyalisol B belongs to the protostane class of triterpenoids, which are characterized by a specific stereochemistry at the ring junctions of their tetracyclic core. The structure of 11-Deoxyalisol B has been elucidated through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Table 1: Chemical Identification of 11-Deoxyalisol B
| Identifier | Value |
| IUPAC Name | (5R,8S,9S,10R,14R)-17-[(2R,4S)-4-[(2R)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one |
| CAS Number | 155073-73-7 |
| Molecular Formula | C₃₀H₄₈O₃ |
| SMILES | CC(C--INVALID-LINK--O)C2=C3CC[C@H]4C5(CCC(=O)--INVALID-LINK--(C)C)C |
| InChI Key | FRARORPBMYOKKW-DNRQRXMOSA-N |
Physicochemical Properties
The physicochemical properties of 11-Deoxyalisol B are crucial for its handling, formulation, and pharmacokinetic profiling. The available data, both experimental and computed, are summarized below.
Table 2: Physicochemical Properties of 11-Deoxyalisol B
| Property | Value | Source |
| Molecular Weight | 456.7 g/mol | Computed |
| Appearance | White powder | Experimental |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Experimental |
| Density | 1.1 ± 0.1 g/cm³ | Computed |
| Boiling Point | 542.8 ± 50.0 °C at 760 mmHg | Computed |
| Flash Point | 167.1 ± 23.6 °C | Computed |
| LogP | 7.36 | Computed |
Biological Activities and Mechanism of Action
The primary reported biological activity of 11-Deoxyalisol B is its anti-inflammatory effect, demonstrated by the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. While direct studies on the specific molecular targets of 11-Deoxyalisol B are limited, the known mechanisms of related protostane triterpenoids and the cellular response to LPS provide a strong basis for its mechanism of action.
Anti-inflammatory Activity
11-Deoxyalisol B has been shown to inhibit the production of nitric oxide (NO) in macrophages activated by lipopolysaccharide (LPS). Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The inhibition of NO production suggests that 11-Deoxyalisol B may interfere with the signaling pathways that lead to the expression of iNOS.
Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune response. It binds to Toll-like receptor 4 (TLR4) on the surface of immune cells like macrophages. This binding initiates a downstream signaling cascade that leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[2][3][4]
Activated NF-κB translocates to the nucleus and induces the transcription of a wide array of pro-inflammatory genes, including NOS2 (which codes for iNOS) and genes for other inflammatory mediators like cyclooxygenase-2 (COX-2) and various cytokines. It is hypothesized that 11-Deoxyalisol B, like other bioactive triterpenoids, exerts its anti-inflammatory effects by inhibiting one or more steps in this TLR4-NF-κB signaling pathway.[5][6] This could involve preventing the degradation of IκBα (an inhibitor of NF-κB), thereby sequestering NF-κB in the cytoplasm, or by inhibiting the activity of upstream kinases such as IκB kinase (IKK).
Caption: Proposed mechanism of anti-inflammatory action of 11-Deoxyalisol B via inhibition of the NF-κB signaling pathway.
Spectroscopic Data (Representative)
Table 3: Representative ¹H NMR and ¹³C NMR Data for a Protostane Triterpenoid Core
| Position | Representative ¹³C Shift (ppm) | Representative ¹H Shift (ppm) |
| 1 | 34.0 - 36.0 | 1.50 - 1.80 (m) |
| 2 | 34.0 - 36.0 | 2.30 - 2.50 (m) |
| 3 | 215.0 - 220.0 (C=O) | - |
| 4 | 47.0 - 49.0 | - |
| 5 | 50.0 - 52.0 | 1.90 - 2.10 (m) |
| ... | ... | ... |
| 18 | 15.0 - 17.0 | 0.80 - 0.90 (s) |
| 19 | 18.0 - 20.0 | 0.95 - 1.05 (s) |
| 21 | 25.0 - 27.0 | 1.10 - 1.20 (d) |
| ... | ... | ... |
| 30 | 28.0 - 30.0 | 1.00 - 1.10 (s) |
Note: This is generalized data. Actual chemical shifts for 11-Deoxyalisol B will vary.
Mass Spectrometry (MS):
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Method: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is typically used to determine the exact mass and molecular formula.
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Expected Fragmentation: The fragmentation pattern of protostane triterpenoids in MS is complex. Common fragmentation pathways involve cleavage of the side chain at C-17 and characteristic cleavages of the tetracyclic ring system.
Infrared (IR) Spectroscopy:
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Method: Spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.
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Characteristic Absorptions:
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~3400 cm⁻¹ (broad): O-H stretching vibration from the hydroxyl group.
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~2950-2850 cm⁻¹: C-H stretching vibrations of methyl and methylene groups.
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~1710 cm⁻¹ (strong): C=O stretching vibration of the ketone group at C-3.
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~1250 cm⁻¹: C-O stretching of the oxirane ring.
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Experimental Protocols
Isolation of 11-Deoxyalisol B from Alisma Species (General Protocol)
The isolation of protostane triterpenoids from Alisma rhizomes typically involves solvent extraction followed by a series of chromatographic separations.
References
- 1. Frontiers | Triterpenoids From Alisma Species: Phytochemistry, Structure Modification, and Bioactivities [frontiersin.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Lipopolysaccharide activates Toll-like receptor 4 (TLR4)-mediated NF-κB signaling pathway and proinflammatory response in human pericytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipopolysaccharide activated TLR4/NF-κB signaling pathway of fibroblasts from uterine fibroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel triterpenoids suppress inducible nitric oxide synthase (iNOS) and inducible cyclooxygenase (COX-2) in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
